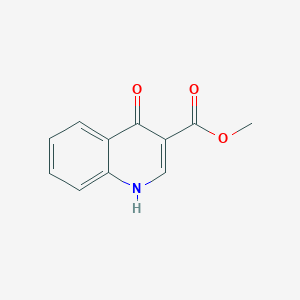

4-hydroxyquinoléine-3-carboxylate de méthyle

Vue d'ensemble

Description

Methyl 4-hydroxyquinoline-3-carboxylate is a chemical compound belonging to the quinoline family

Applications De Recherche Scientifique

Methyl 4-hydroxyquinoline-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mécanisme D'action

Target of Action

Methyl 4-hydroxyquinoline-3-carboxylate is a derivative of quinoline, a heterocyclic compound that has been reported to have vast therapeutic potential

Mode of Action

Quinoline derivatives are known to undergo nucleophilic and electrophilic substitution reactions . The Gould–Jacobs reaction, a method for the preparation of quinolines and 4‐hydroxyquinoline derivatives, involves a nucleophilic attack from the amine nitrogen followed by the loss of ethanol to form the condensation product .

Biochemical Pathways

Quinoline derivatives have been reported to have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities . These activities suggest that Methyl 4-hydroxyquinoline-3-carboxylate may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of bio-responses associated with quinoline derivatives , it can be inferred that Methyl 4-hydroxyquinoline-3-carboxylate may have diverse molecular and cellular effects.

Analyse Biochimique

Biochemical Properties

Quinoline derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific functional groups present in the quinoline derivative.

Cellular Effects

Quinoline-containing compounds have been reported as potential antitumor agents . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness .

Molecular Mechanism

Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Quinoline derivatives are known to be involved in various metabolic pathways, interacting with enzymes or cofactors .

Transport and Distribution

Quinoline derivatives are known to interact with various transporters or binding proteins .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-hydroxyquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxyquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification.

Industrial Production Methods: Industrial production of methyl 4-hydroxyquinoline-3-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 4-hydroxyquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagent used.

Comparaison Avec Des Composés Similaires

4-Hydroxyquinoline: Shares the quinoline core structure but lacks the carboxylate group.

Methyl 2-hydroxyquinoline-3-carboxylate: Similar structure with the hydroxyl group at a different position.

Quinoline-3-carboxylate: Lacks the hydroxyl group but retains the carboxylate functionality.

Uniqueness: Methyl 4-hydroxyquinoline-3-carboxylate is unique due to the presence of both the hydroxyl and carboxylate groups, which confer distinct chemical reactivity and biological activity

Activité Biologique

Methyl 4-hydroxyquinoline-3-carboxylate (MQC) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and research findings associated with MQC, supported by data tables and case studies.

Methyl 4-hydroxyquinoline-3-carboxylate is a derivative of the 4-hydroxyquinoline scaffold, which has been recognized for its potential therapeutic applications. Compounds containing this scaffold exhibit a range of biological activities, including antibacterial, antiviral, anticancer, and antioxidant properties . Understanding the biological activity of MQC is crucial for its potential applications in pharmaceuticals.

The biological activity of MQC is primarily attributed to its ability to interact with various biological targets:

- Antiviral Activity : MQC has shown promising results as an inhibitor of Hepatitis B Virus (HBV) replication. In vitro studies demonstrated that it can significantly inhibit HBV at concentrations as low as 10 µM .

- Antibacterial Properties : The compound exhibits antibacterial effects by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism is similar to that of established antibiotics .

- Antioxidant Effects : MQC has been noted for its antioxidant properties, which help in protecting cells from oxidative stress and may contribute to its anticancer activity .

3. Research Findings

Recent studies have explored the synthesis and biological evaluation of MQC derivatives. Below is a summary of key findings:

Table 1: Biological Activities of MQC and Derivatives

| Compound | Activity Type | Concentration | Effectiveness |

|---|---|---|---|

| Methyl 4-hydroxyquinoline-3-carboxylate | Antiviral | 10 µM | High inhibition of HBV replication |

| Methyl 4-hydroxyquinoline-3-carboxylate | Antibacterial | Varies | Inhibition of DNA gyrase |

| Methyl 4-hydroxyquinoline-3-carboxylate | Antioxidant | Not specified | Reduction in oxidative stress markers |

| Methyl derivatives (various) | Anticancer | Varies | Cytotoxic effects on cancer cell lines |

Case Study 1: Anti-HBV Activity

A study evaluated the anti-HBV activity of various methylated derivatives of MQC. The results indicated that certain derivatives exhibited a significant reduction in viral replication in HepG2.2.15 cells, with an inhibition rate exceeding 80% at optimal concentrations .

Case Study 2: Antibacterial Efficacy

Another research focused on the antibacterial properties of MQC against resistant strains of bacteria. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .

5. Conclusion

Methyl 4-hydroxyquinoline-3-carboxylate exhibits a broad spectrum of biological activities that make it a valuable candidate for further research and development in medicinal chemistry. Its mechanisms of action against viral and bacterial pathogens, along with its antioxidant properties, underscore its potential therapeutic applications.

Future research should focus on optimizing the synthesis of MQC derivatives and conducting more extensive in vivo studies to fully understand their pharmacological profiles and therapeutic potential.

Propriétés

IUPAC Name |

methyl 4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)8-6-12-9-5-3-2-4-7(9)10(8)13/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKCZUXTGSMROI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40959063 | |

| Record name | Methyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38113-86-9 | |

| Record name | 38113-86-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.